6-oxo-6H-benzo[c]chromen-3-yl 4-fluorobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of benzo[c]chromen derivatives often involves innovative methodologies to incorporate various functional groups, enhancing their chemical and physical properties. Novel synthesis approaches for benzo[c]chromen skeletons, including 6H-dibenzo[c,h]chromen-6-one motifs, have been described. These methodologies involve reactions of 2-naphthylbenzylamines and 2-naphthylbenzyl alcohols under specific conditions to yield the desired products (Pradeep et al., 2016). Furthermore, [3+3] cyclizations of 1,3-bis(trimethylsilyloxy)-1,3-butadienes have been employed to prepare various benzo[c]chromenes with good regioselectivity (Büttner et al., 2012).
Molecular Structure Analysis
The molecular structure and conformational stability of benzo[c]chromen derivatives are of significant interest. Studies on molecules like 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one have utilized DFT and HF methods to calculate the molecular structure, revealing insights into their stability and vibrational frequencies (Taşal & Kumalar, 2012).
Chemical Reactions and Properties
Benzo[c]chromen derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. Microwave-assisted cyclization under mildly basic conditions has been shown to be an effective method for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues (Dao et al., 2018). Additionally, gold-catalyzed cyclization of enediynes and arenediynes offers an efficient synthesis of 6H-benzo[c]chromen-6-one derivatives (Chen, Hsu, & Wu, 2019).
properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FO4/c21-13-7-5-12(6-8-13)19(22)24-14-9-10-16-15-3-1-2-4-17(15)20(23)25-18(16)11-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFSCLYWHORMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-6H-benzo[C]chromen-3-YL 4-fluorobenzoate |
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